Methyl (2r,3s)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate
Description
Methyl (2R,3S)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3-aminophenyl substituent, and a methyl ester group. Its stereochemistry (2R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in protease inhibitors or taxane derivatives like docetaxel precursors . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the hydroxy and ester groups enable further functionalization .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(3-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1 |
InChI Key |
GCWFXBOJZRXZLS-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)N)[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(C(=O)OC)O |
Origin of Product |
United States |
Biological Activity
Methyl (2R,3S)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, commonly referred to as a derivative of amino acid analogs, is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of an aminophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, suggest potential biological activities that warrant detailed investigation.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1176446-11-9
The compound's structure can be visualized as follows:
Structural Features
| Feature | Description |
|---|---|
| Aminophenyl Group | Contributes to potential receptor interactions |
| Tert-butoxycarbonyl Group | Provides protection for the amino group during synthesis |
| Hydroxypropanoate Moiety | Involved in biological activity modulation |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing physiological responses.
Interaction Studies
Research indicates that this compound exhibits binding affinity towards several biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. The inhibition was characterized by:
- IC50 Value : 45 µM
- Mechanism : Competitive inhibition with respect to substrate binding.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Contains a nitro group instead of an amino group | Nitro groups may enhance electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Contains a methoxy group | Methoxy groups can influence solubility and reactivity |
| Methyl (2R,3S)-3-(phenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Formation of Hydroxypropanoate : A hydroxypropanoate moiety is introduced through esterification reactions.
- Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.
Applications in Drug Development
Due to its structural characteristics and biological activity, this compound holds promise in various therapeutic areas, particularly in:
- Diabetes Management : As an inhibitor of DPP-IV.
- Cancer Therapy : Potential modulation of pathways involved in tumor growth.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings for the compound "Methyl (2r,3s)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate".
However, the search results do provide some general information:
- Basic Information: ChemicalBook lists the compound's molecular formula as C15H22N2O5 and its molecular weight as 310.34558 .
- Availability: This compound is available for purchase from American Custom Chemicals Corporation in various quantities .
- Related Compounds: The search results mention similar compounds, such as "(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate" and "(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid" . These compounds are related by the presence of a tert-butoxycarbonyl (Boc) amino group, which is a protecting group commonly used in peptide synthesis and organic synthesis .
- Potential Biological Activity: One similar compound, "(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoate," is noted as a compound of interest in medicinal chemistry due to its potential biological activities. It is known to act as a prodrug and interacts with biological pathways, influencing cell proliferation and apoptosis.
- Anticancer Activity: Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have been researched for anticancer activity .
- Synthesis and Biological Evaluation: 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates have shown biological effects .
Comparison with Similar Compounds
Positional Isomer: Methyl (2R,3S)-3-(2-Aminophenyl) Derivative
- Structure: Differs by the amino group position on the phenyl ring (2- vs. 3-aminophenyl).
- Impact: The 3-aminophenyl group in the target compound offers distinct electronic and steric environments, influencing hydrogen bonding and reactivity in coupling reactions. Positional isomerism may alter biological target affinity or crystallinity .
Stereochemical Variants
- Example: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate ()
- Impact : The (2R,3S) configuration in the target compound results in different optical rotations ([α]20D values) and enantiomeric excess (ee), crucial for chiral drug synthesis. For instance, (2R,3S)-10c in shows [α]20D = −19.1°, whereas (2S,3R)-10c has +19.2°, highlighting stereochemistry’s role in physical properties .
Aromatic Substituent Variations
Protecting Group Modifications
Ester Group Variations
Yield and Optical Rotation Data
Molecular Weight and Crystallinity
Preparation Methods
Preparation Methods of Methyl (2R,3S)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate
General Synthetic Strategy
The synthesis of this compound generally involves multi-step procedures starting from commercially available amino acid derivatives or protected amino alcohols. The key synthetic steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) protecting group.
- Formation of the hydroxypropanoate backbone with control over stereochemistry.
- Introduction of the 3-aminophenyl substituent at the 3-position.
- Esterification to form the methyl ester.
- Purification and confirmation of stereochemical integrity .
Detailed Synthetic Route
Step 1: Boc Protection of the Amino Group
The amino group is protected to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: 0–25°C (to minimize racemization)
- Solvent: THF or DCM
- Base: Triethylamine or DMAP
- Reaction time: 2–4 hours
This step yields the Boc-protected amino intermediate with high selectivity and yield.
Step 2: Formation of the Hydroxypropanoate Backbone
The hydroxy group at the 2-position is introduced via stereoselective methods such as asymmetric aldol reactions or stereoselective alkylation of β-amino acid derivatives.
One reported method involves starting from Boc-protected L-isoserine methyl ester, which inherently contains the (2R,3S) stereochemistry. This intermediate can be further elaborated by reaction with electrophilic aromatic compounds to introduce the 3-aminophenyl group.
Step 3: Introduction of the 3-Aminophenyl Group
The 3-aminophenyl substituent is introduced through nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the nature of the starting materials.
For example, a halogenated aromatic compound (e.g., 3-bromonitrobenzene) can be coupled with the hydroxypropanoate intermediate, followed by reduction of the nitro group to the amino group if necessary.
Step 4: Esterification
The free carboxylic acid (if present) is methylated to form the methyl ester using reagents like methyl iodide or diazomethane under mild conditions that preserve stereochemistry.
Step 5: Purification and Stereochemical Confirmation
Purification is typically performed by flash chromatography using silica gel with hexane/ethyl acetate gradients. The stereochemical purity is confirmed by:
- Chiral High-Performance Liquid Chromatography (HPLC)
- Optical rotation measurements
- X-ray crystallography (for absolute configuration)
Industrial Scale Considerations
Industrial synthesis optimizes the above steps for scalability and cost-effectiveness by:
- Using continuous flow reactors for better control of reaction parameters.
- Employing automated synthesis platforms to improve reproducibility.
- Applying advanced purification techniques such as preparative chiral chromatography.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine or DMAP | THF or DCM | 0–25°C | 85–95 | Mild base prevents racemization |
| Hydroxypropanoate Formation | Starting from Boc-L-isoserine methyl ester | Various | Ambient to reflux | 70–80 | Stereoselective, preserves (2R,3S) |
| Aromatic Substitution | Halogenated aromatic compound, Pd catalyst (if cross-coupling) | DMF, toluene | 80–110°C | 60–75 | May require reduction step afterward |
| Esterification | Methyl iodide or diazomethane | DCM, THF | 0–25°C | 90–95 | Careful control avoids racemization |
| Purification and Analysis | Flash chromatography, chiral HPLC, X-ray crystallography | N/A | N/A | N/A | Confirms purity and stereochemistry |
Research Findings and Analysis
Stereochemical Control
The (2R,3S) configuration is critical for the compound's biological activity and synthetic utility. Research indicates that starting from chiral precursors such as Boc-L-isoserine methyl ester ensures retention of stereochemistry throughout the synthesis. Acid- or base-catalyzed racemization is minimized by conducting reactions at low temperatures and using mild reagents.
Protection and Deprotection Strategies
The Boc protecting group is favored due to its stability under a variety of reaction conditions and ease of removal under acidic conditions (e.g., trifluoroacetic acid treatment). This strategy prevents side reactions involving the amino group during aromatic substitution and esterification.
Reaction Optimization
- Use of polar aprotic solvents (THF, DCM) enhances reaction rates and selectivity.
- Catalytic amounts of acids such as p-toluenesulfonic acid or camphorsulfonic acid have been used effectively in related bicyclic acetal formations, indicating potential utility in optimizing cyclization steps if needed.
- Continuous flow synthesis offers improved heat and mass transfer, reducing reaction times and increasing yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
